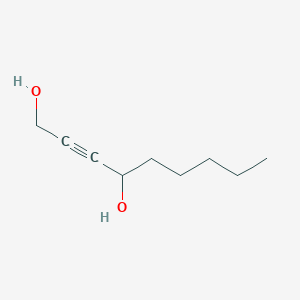
Non-2-yne-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Non-2-yne-1,4-diol, also known as 2-butyn-1,4-diol, is an organic compound with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is significant in various chemical processes and industrial applications due to its unique structure, which includes both an alkyne and two hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
Non-2-yne-1,4-diol can be synthesized through the Reppe synthesis, where formaldehyde and acetylene are the reactants. The reaction typically occurs in the presence of a copper-bismuth catalyst at temperatures ranging from 90°C to 150°C and pressures from 1 to 20 bar .
Industrial Production Methods
The industrial production of this compound involves similar conditions as the laboratory synthesis but on a larger scale. The use of copper-bismuth catalysts coated on an inert material is common to ensure high yield and efficiency .
化学反应分析
Types of Reactions
Non-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mucochloric acid when reacted with chlorine and hydrochloric acid.
Reduction: Hydrogenation of this compound can produce 1,4-butanediol and 2-butene-1,4-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chlorine and hydrochloric acid are used to oxidize this compound to mucochloric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Major Products
Mucochloric Acid: Formed through oxidation.
1,4-Butanediol and 2-Butene-1,4-diol: Formed through hydrogenation.
科学研究应用
Non-2-yne-1,4-diol has several applications in scientific research and industry:
作用机制
The mechanism of action of Non-2-yne-1,4-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and hydroxyl functional groups. The hydroxyl groups can form hydrogen bonds, making the compound highly reactive in substitution and oxidation reactions. The alkyne group allows for hydrogenation and other addition reactions, making it a versatile intermediate in chemical synthesis .
相似化合物的比较
Similar Compounds
1,4-Butanediol: Similar in structure but lacks the alkyne group.
2-Butene-1,4-diol: Similar but contains a double bond instead of a triple bond.
1,4-Dihydroxy-2-butyne: Another name for Non-2-yne-1,4-diol.
Uniqueness
This compound is unique due to its combination of an alkyne and two hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of various industrial and pharmaceutical compounds .
属性
CAS 编号 |
98262-70-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
non-2-yne-1,4-diol |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h9-11H,2-4,6,8H2,1H3 |
InChI 键 |
YLEIGAZAABEZHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C#CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


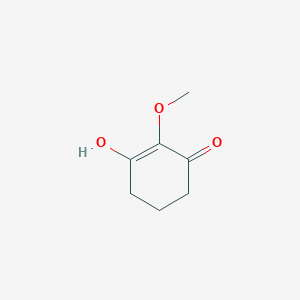
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
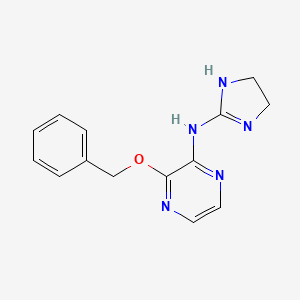
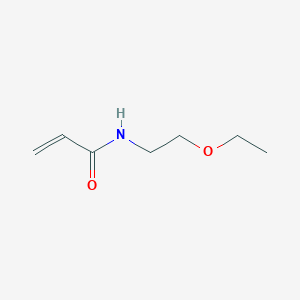
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
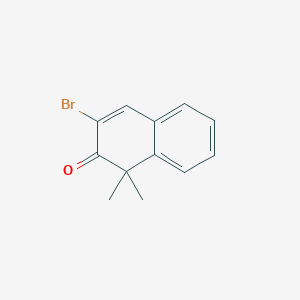
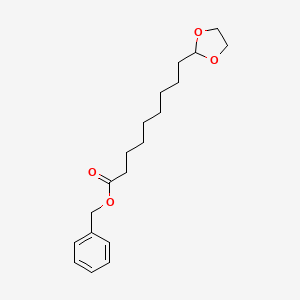
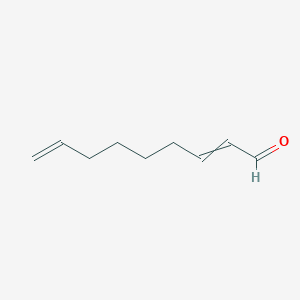
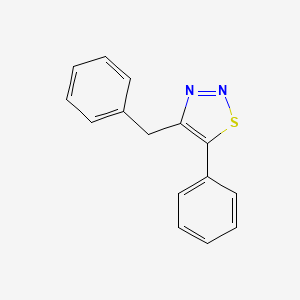
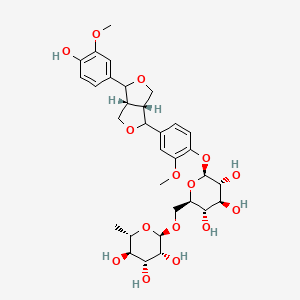
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
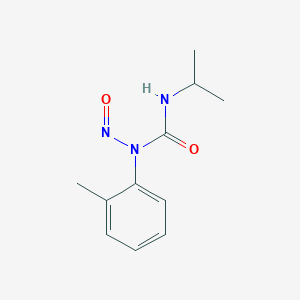
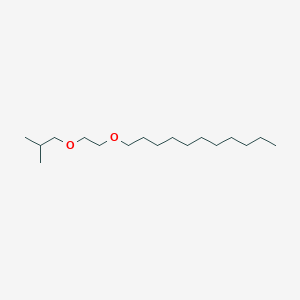
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
